1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Overview

Description

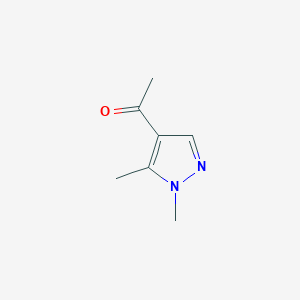

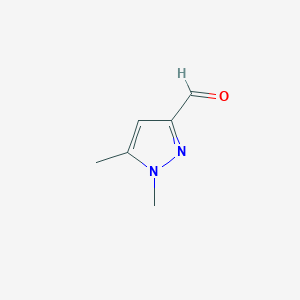

1,5-Dimethyl-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. The specific compound of interest, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, would be expected to have a pyrazole ring with two methyl groups at the 1 and 5 positions and an aldehyde functional group at the 3 position.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, can be achieved through various methods. One common approach is the use of the Vilsmeier-Haack reagent, which is a powerful formylating agent used to introduce aldehyde groups into heterocyclic compounds . The Vilsmeier-Haack formylation typically involves the reaction of N-alkyl-3,5-dimethyl-1H-pyrazoles with the reagent to yield the corresponding 4-formyl derivatives . However, for the specific compound , the synthesis would require formylation at the 3 position, which may involve different synthetic strategies or starting materials.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The crystal structure analysis can reveal the planarity of the aldehydic fragment with the adjacent pyrazole ring and the dihedral angles between different ring planes . Additionally, spectroscopic methods like 1H-NMR and 13C-NMR are used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the aldehyde group can participate in nucleophilic addition reactions, leading to the formation of alcohols or, under certain conditions, can condense with amines to form imines . The reactivity of the aldehyde group also allows for the formation of phosphodiesterase inhibitors, as suggested by molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's optical properties, as seen in solvatochromic studies . The photophysical properties, such as emission spectra, extinction coefficients, and quantum yields, can vary depending on the solvent's polarity . Additionally, the molecular electrostatic potential map can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Pyrazole Derivatives : The synthesis of various derivatives of pyrazoles, including 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, plays a significant role in the development of new chemical compounds. These compounds are synthesized for a range of purposes, including the study of their structural and chemical properties (Attaryan et al., 2008).

Structural Analysis and Crystallography : Research on pyrazole derivatives often involves detailed structural analysis. For example, the crystal structure of various synthesized pyrazole derivatives is determined using techniques like X-ray diffraction, which provides insights into the molecular configuration and intermolecular interactions of these compounds (Xu & Shi, 2011).

Chemical Properties and Reactions

Study of Chemical Reactions : The chemical properties of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde and its derivatives are explored through various reactions. For instance, the study of Vilsmeier-Haack formylation of dimethylpyrazoles, including this compound, provides valuable insights into their reactivity and potential applications in organic synthesis (Attaryan et al., 2006).

Fragmentation Studies : Understanding the fragmentation patterns of pyrazolecarbaldehyde derivatives under different conditions like electron impact and chemical ionization is crucial for applications in mass spectrometry and analytical chemistry. These studies reveal the primary decomposition pathways and molecular ion behavior of these compounds (Klyba et al., 2011).

Applications in Material Science

- Adsorption and Extraction : Pyrazole-3-carbaldehyde derivatives, including 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, have been used to develop new materials for adsorption and extraction purposes. For example, these compounds have been immobilized on silica gel to create novel sorbents for the extraction of heavy metals from aqueous solutions, demonstrating their potential in environmental remediation and analytical applications (Radi et al., 2013).

Biological and Pharmaceutical Research

- Antimicrobial and Antihyperglycemic Agents : Some pyrazole derivatives exhibit biological activities, such as antimicrobial and antihyperglycemic effects. Research in this area focuses on synthesizing new compounds with potential therapeutic applications. For instance, certain coumarin derivatives containing pyrazole and indenone rings have shown promise as antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Safety and Hazards

properties

IUPAC Name |

1,5-dimethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-6(4-9)7-8(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNECLIVOTMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426883 | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25016-10-8 | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)